molecular formula C19H19NO3 B6545064 N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 929428-60-4

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6545064
CAS RN: 929428-60-4
M. Wt: 309.4 g/mol
InChI Key: FRQDOXSRKIYBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, also known as DMPMBFC, is an organic compound composed of a benzofuran, a carboxamide, and a phenylmethyl group. It is a white powder that is soluble in organic solvents. DMPMBFC has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry and organic synthesis. It has been found to be a useful reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Furthermore, this compound has been used as a starting material in the synthesis of other organic compounds, such as heterocycles and thiophenes. Additionally, it has been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles in organic synthesis. Additionally, it is believed to act as a Lewis acid, forming complexes with Lewis bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed to have some effect on the metabolism of certain compounds. Additionally, it is believed to have an effect on the activity of certain enzymes, such as those involved in the synthesis of proteins.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has several advantages and limitations for lab experiments. One of the major advantages is its low cost, which makes it an attractive reagent for organic synthesis. Additionally, it has a relatively low toxicity, making it a safe reagent to use in the laboratory. However, its solubility in organic solvents can be a limitation, as it can be difficult to isolate the desired product from the reaction mixture.

Future Directions

There are several potential future directions for the study of N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide. One of these is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient methods of synthesis, as well as to explore its potential applications in materials science and other fields. Finally, further research could be conducted to determine the optimal conditions for the use of this compound in organic synthesis.

Synthesis Methods

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can be synthesized by a variety of methods. One of the most common methods involves the reaction of 2,3-dimethylphenol and 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid in the presence of an acid catalyst. This reaction can be carried out in either aqueous or organic solvent. Other methods of synthesis include the use of a palladium-catalyzed reaction, a reaction involving the use of an amide-forming reagent, and a reaction involving the use of an aldehyde-forming reagent.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11-6-5-7-16(12(11)2)20-19(21)18-13(3)23-17-9-8-14(22-4)10-15(17)18/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQDOXSRKIYBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.